![molecular formula C5H4BrClN2OS B11763173 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine](/img/structure/B11763173.png)
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine: is an organic compound with the molecular formula C5H4BrClN2O2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and a methylsulfinyl group attached to the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine typically involves the introduction of bromine, chlorine, and a methylsulfinyl group into the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of various functional groups on biological activity. It serves as a building block for the synthesis of bioactive molecules .
Medicine: It is used in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that play a role in cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
- 4-Chloro-5-bromo-2-(methylthio)pyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine
- 4-Chloro-5-bromo-2-(methylsulfonyl)pyrimidine
Comparison: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity. For example, the methylsulfinyl group can undergo oxidation to form sulfone derivatives, which may have different biological activities compared to the parent compound .
Properties
Molecular Formula |
C5H4BrClN2OS |
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Molecular Weight |
255.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3 |
InChI Key |
GVCFFSBBSLMNRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C(=N1)Cl)Br |
Origin of Product |
United States |
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